molecular formula C19H19NO4S2 B12255981 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dimethoxybenzamide

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dimethoxybenzamide

Cat. No.: B12255981
M. Wt: 389.5 g/mol
InChI Key: VZAYUNKCCKXBHI-UHFFFAOYSA-N
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Description

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dimethoxybenzamide is a complex organic compound that features a bithiophene core. This compound is of significant interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and material science. The presence of the bithiophene moiety, along with the hydroxyethyl and dimethoxybenzamide groups, imparts unique chemical and physical properties to the compound.

Properties

Molecular Formula

C19H19NO4S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,3-dimethoxybenzamide

InChI

InChI=1S/C19H19NO4S2/c1-23-15-5-3-4-13(18(15)24-2)19(22)20-10-14(21)17-7-6-16(26-17)12-8-9-25-11-12/h3-9,11,14,21H,10H2,1-2H3,(H,20,22)

InChI Key

VZAYUNKCCKXBHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through a Stille coupling reaction, where 2,3-dibromothiophene is coupled with a stannylated thiophene derivative in the presence of a palladium catalyst.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where the bithiophene core is reacted with an appropriate hydroxyethyl halide under basic conditions.

    Attachment of the Dimethoxybenzamide Group: The final step involves the formation of the amide bond between the hydroxyethyl-bithiophene intermediate and 2,3-dimethoxybenzoic acid, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for the coupling reactions and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. In the context of organic electronics, the compound acts as a hole transport material, facilitating the movement of positive charges through the material. This is achieved through the conjugated bithiophene core, which provides a pathway for charge transport. In medicinal applications, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dimethoxybenzamide is unique due to the combination of the bithiophene core with the hydroxyethyl and dimethoxybenzamide groups. This combination imparts distinct electronic and chemical properties, making it suitable for a wide range of applications in organic electronics, medicinal chemistry, and material science.

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